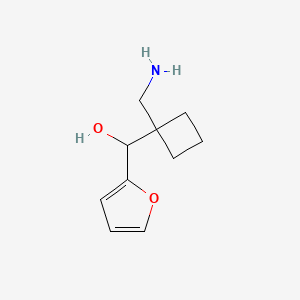
(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol This compound features a cyclobutyl ring attached to an aminomethyl group and a furan ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often involving a palladium-catalyzed cross-coupling process.
Methanol Group Addition: The final step involves the addition of a methanol group to the furan ring, typically through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-(Aminomethyl)cyclopropyl)(furan-2-yl)methanol: Features a cyclopropyl ring instead of a cyclobutyl ring.
(1-(Aminomethyl)cyclopentyl)(furan-2-yl)methanol: Features a cyclopentyl ring instead of a cyclobutyl ring.
(1-(Aminomethyl)cyclohexyl)(furan-2-yl)methanol: Features a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
The unique structural feature of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol is the presence of a cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-(furan-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h1,3,6,9,12H,2,4-5,7,11H2 |
InChI Key |
TYCAIPYOFMZYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


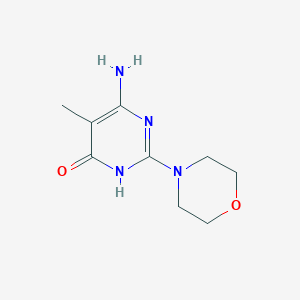
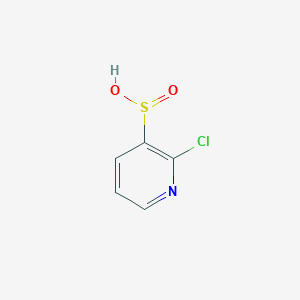
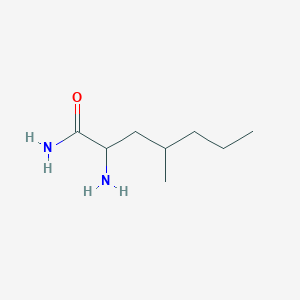
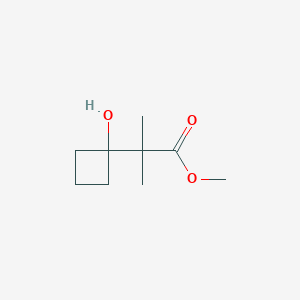

![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)
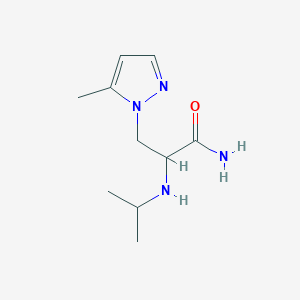
![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
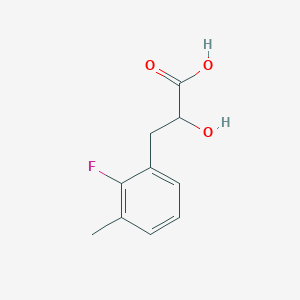
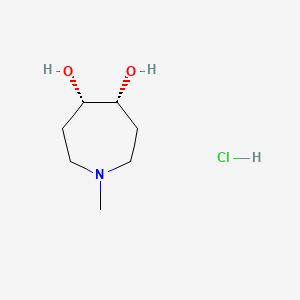
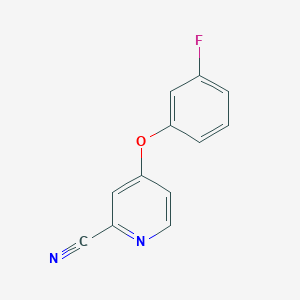
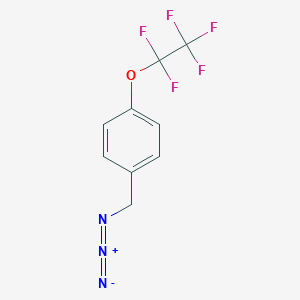
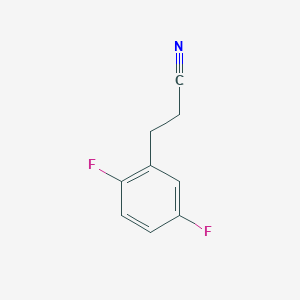
![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)
